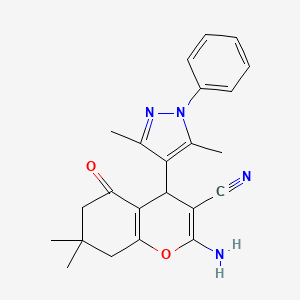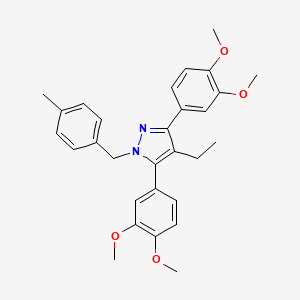![molecular formula C21H17ClO3S B14925436 (2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14925436.png)
(2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring, a furan ring, and an indene moiety, making it a unique and complex molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-thiophenecarboxaldehyde and 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: The chloro group on the thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in biological processes, leading to therapeutic effects.
Modulating signaling pathways: The compound can modulate various signaling pathways, affecting cell proliferation, apoptosis, and inflammation.
Binding to receptors: It may bind to specific receptors, altering their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(2-Thienyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A chalcone with a thiophene and hydroxyphenyl group.
(E)-1-(4-Chlorophenyl)-3-(2-furyl)-2-propen-1-one: A chalcone with a chlorophenyl and furan group.
(E)-1-(5-Bromo-2-thienyl)-3-(2-furyl)-2-propen-1-one: A chalcone with a bromo-thiophene and furan group.
Uniqueness
(E)-1-(5-Chloro-2-thienyl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one is unique due to its combination of a chloro-thiophene ring, a furan ring, and an indene moiety. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other chalcones.
Eigenschaften
Molekularformel |
C21H17ClO3S |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(E)-1-(5-chlorothiophen-2-yl)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H17ClO3S/c22-21-11-10-20(26-21)19(23)9-8-16-6-7-18(25-16)13-24-17-5-4-14-2-1-3-15(14)12-17/h4-12H,1-3,13H2/b9-8+ |
InChI-Schlüssel |
ZAUDVNCIVJZLOW-CMDGGOBGSA-N |
Isomerische SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)/C=C/C(=O)C4=CC=C(S4)Cl |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=CC(=O)C4=CC=C(S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dimethylphenyl)ethyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925354.png)
![N-(3,4-difluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925355.png)
![N-[2-(dimethylamino)ethyl]-6-(2-fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925364.png)

![6-cyclopropyl-1-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925372.png)
![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B14925378.png)
![N-{2-[(ethylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14925380.png)

![4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925398.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14925401.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14925403.png)
![2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14925409.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(2-methoxyethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14925417.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B14925420.png)
